molecular formula C11H22N2O2 B3151887 (3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester CAS No. 723308-59-6

(3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3151887
CAS No.: 723308-59-6
M. Wt: 214.30
InChI Key: UMBWKSXEVUZEMI-IUCAKERBSA-N
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Description

(3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.30. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound can act as a substrate or inhibitor for specific enzymes, thereby modulating their catalytic activity. The presence of the tert-butyl ester group can also affect the compound’s solubility and stability, further influencing its biochemical interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may interact with cell surface receptors or intracellular signaling molecules, altering the downstream signaling cascades. Additionally, the compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo hydrolysis, leading to the formation of its corresponding acid and alcohol. These degradation products can have different biochemical properties and effects compared to the parent compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme modulation or receptor activation. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by specific enzymes, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s activity and function. Additionally, the compound can affect metabolic flux and metabolite levels, further modulating cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biological effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

tert-butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBWKSXEVUZEMI-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester
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(3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.